![molecular formula C8H15NO B13545959 (3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol is a bicyclic amine compound with a unique structure that includes both an amine and an alcohol functional group. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective reduction of a suitable precursor, such as a tropinone derivative, followed by functional group transformations to introduce the amine and alcohol groups . The reaction conditions often involve the use of chiral catalysts and reducing agents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Acyl chlorides, anhydrides, and other electrophiles for amide formation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkylamines.
Substitution: Amides, esters, and other derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its bicyclic structure can mimic natural products, making it useful in the design of bioactive molecules.
Medicine
In medicine, (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery, particularly for conditions involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and alcohol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octan-3-ol: A similar compound with a different stereochemistry.
(1R,5S,8R)-8-methoxy-3-azabicyclo[3.2.1]octane: A derivative with a methoxy group instead of an alcohol group.
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: A compound with a carboxylate group.
Uniqueness
(1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol is unique due to its specific stereochemistry and the presence of both an amine and an alcohol group. This combination of features provides distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1S,5R)-3-aminobicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8,10H,1-4,9H2/t5-,6+,7?,8? |
Clé InChI |
OQEQDEPUUVCWCA-XEDAXZNXSA-N |
SMILES isomérique |
C1C[C@H]2CC(C[C@@H]1C2O)N |
SMILES canonique |
C1CC2CC(CC1C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


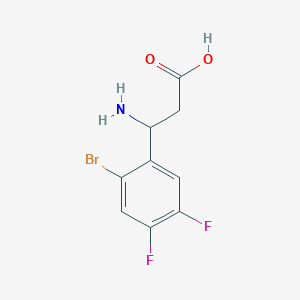
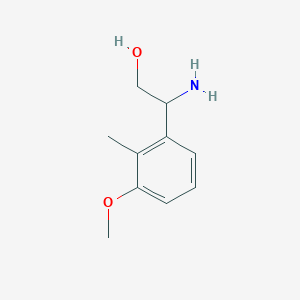
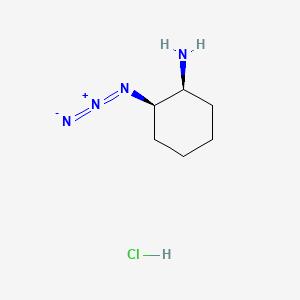
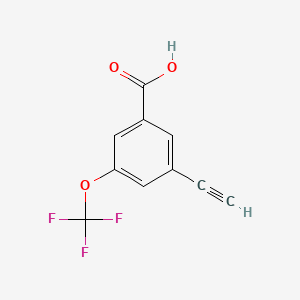

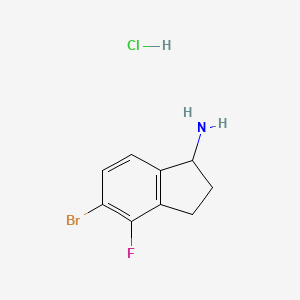
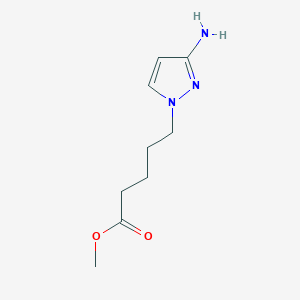

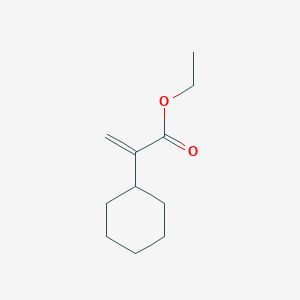
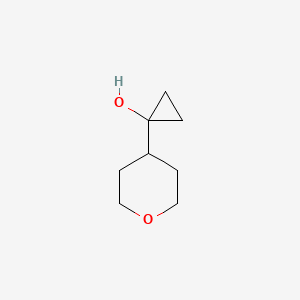
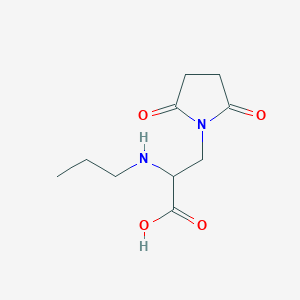

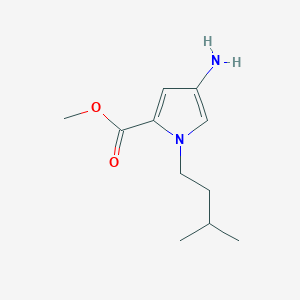
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
